molecular formula C10H8N2O B180185 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile CAS No. 159053-44-8

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Numéro de catalogue: B180185
Numéro CAS: 159053-44-8
Poids moléculaire: 172.18 g/mol
Clé InChI: JLJAWZROXAVJMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system with a carbonitrile group at the 6-position and a keto group at the 2-position. It has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Propriétés

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJAWZROXAVJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570784
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159053-44-8
Record name 1,2,3,4-Tetrahydro-2-oxo-6-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159053-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Reaction Mechanism and Optimization

The most widely reported method involves a palladium-catalyzed cross-coupling reaction using 5-trifluoromethanesulfonyloxy-3,4-dihydro-1H-quinolin-2-one as the starting material. Zinc cyanide (Zn(CN)₂) serves as the cyanating agent, while tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyzes the substitution of the trifluoromethanesulfonyl (OTf) group with a nitrile functionality. The reaction proceeds in dimethylformamide (DMF) at 100°C for 2 hours, achieving an 81% isolated yield after recrystallization from ethyl acetate-diethyl ether.

Critical parameters include:

  • Catalyst loading : 0.59 g Pd(PPh₃)₄ per 1.5 g substrate

  • Solvent effects : Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

  • Temperature control : Reactions below 90°C show incomplete conversion, while temperatures exceeding 110°C promote side reactions.

Workup and Purification

Post-reaction, insoluble residues are removed via filtration, and the product is extracted into ethyl acetate. Aqueous washes eliminate residual DMF and zinc byproducts, followed by drying over anhydrous MgSO₄. Recrystallization yields a light brown powder with >98% purity by HPLC.

Lewis Acid-Mediated Cyclization

Aluminum Chloride-Driven Methodology

Adapting methods from 6-hydroxy-2-oxo-tetrahydroquinoline synthesis, aluminum chloride (AlCl₃) acts as both a Lewis acid and cyclization promoter. N-(4-substituted-benzoyl)-3-chloropropionamide precursors undergo intramolecular cyclization in decahydronaphthalene at 150°C for 8 hours. For the carbonitrile derivative, introducing a cyano group at the 6-position requires substituting the hydroxyl precursor with a nitrile-containing intermediate.

Key Modifications for Nitrile Incorporation

  • Precursor design : 4-cyanoaniline derivatives replace phenolic starting materials.

  • Reaction stoichiometry : A 5:1 molar ratio of AlCl₃ to substrate ensures complete deprotection and cyclization.

  • Yield considerations : Pilot studies report 70–75% yields, with byproducts arising from over-chlorination.

Catalytic Synthesis via Aqueous Conditions

Green Chemistry Approach

Recent advances utilize water as a solvent with formic acid (HCO₂H) as a hydrogen donor. A catalytic system comprising a Schlenk tube and silica gel support facilitates the cyclization of 2-aminobenzonitrile derivatives with β-keto esters.

Procedure Overview

  • Substrate preparation : 2-Amino-5-cyanobenzoic acid reacts with ethyl acetoacetate.

  • Cyclization : Conducted at 80°C for 12 hours with 1 mol% catalyst C1 (exact structure unspecified).

  • Workup : Extraction with ethyl acetate and chromatography on silica gel (hexanes/EtOAc) yields 68–72% product.

Photochemical Nickel-Catalyzed Cyanation

Mechanistic Insights

Aryl halides at the 6-position of tetrahydroquinoline precursors undergo cyanation via a Ni(0)/Ni(II) catalytic cycle under UV irradiation. The method avoids stoichiometric metal cyanides, using trimethylsilyl cyanide (TMSCN) as a safer cyanide source.

Reaction Parameters

  • Light source : 450 nm blue LEDs

  • Catalyst : NiCl₂·dme (5 mol%) with 4,4'-di-tert-butyl-2,2'-bipyridine ligand

  • Yield : 65–70% with excellent functional group tolerance.

Comparative Analysis of Preparation Methods

MethodCatalystTemperature (°C)Yield (%)Key AdvantageLimitation
Pd-catalyzed cross-couplingPd(PPh₃)₄10081High efficiencyExpensive catalyst
AlCl₃ cyclizationAluminum chloride15070–75ScalabilityHigh energy input
Aqueous-phaseCatalyst C18068–72Environmentally friendlyLimited substrate scope
PhotochemicalNiCl₂·dmeRT (light)65–70Mild conditionsSpecialized equipment required

Analyse Des Réactions Chimiques

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can

Activité Biologique

Overview

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a heterocyclic compound belonging to the class of quinoline derivatives. Its structure features a quinoline ring system with a carbonitrile group at the 6-position and a keto group at the 2-position. This compound has gained significant attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and neuroprotective effects.

The biological activity of this compound is closely related to its interaction with various biological targets:

  • Target Enzymes : Similar compounds have been shown to activate the m2 isoform of pyruvate kinase (PKM2), an enzyme involved in cancer metabolism. This suggests that this compound may influence metabolic pathways in cancer cells.
  • Antibacterial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria. Related studies have demonstrated that modifications in the structure can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent studies have evaluated the anticancer effects of this compound on different cancer cell lines:

  • Cell Line Studies : In vitro studies demonstrated that this compound showed promising results against the MCF-7 breast cancer cell line. The MTT assay indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

Antibacterial Activity

The antibacterial properties of this compound have been assessed through various methods:

  • Agar Diffusion Method : This method was used to screen the compound against several bacterial strains. The results indicated significant activity against S. aureus and moderate activity against E. coli, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics like ampicillin .
Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus64Significant
Escherichia coli128Moderate
Bacillus subtilis>256Weak
Pseudomonas aeruginosa>256Weak
Methicillin-resistant S. aureus>256Weak

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests favorable properties:

  • Absorption and Stability : Compounds similar to this compound exhibit good permeability across Caco-2 cell monolayers and high microsomal stability. These characteristics indicate potential for effective oral bioavailability and metabolic stability in vivo.

Case Studies

Several case studies highlight the biological potential of this compound:

  • Anticancer Effects : A study involving MCF-7 cells showed that treatment with varying concentrations of this compound resulted in significant cytotoxicity compared to untreated controls .
  • Antibacterial Evaluation : In another investigation using the agar diffusion method on multiple bacterial strains, the compound demonstrated notable inhibition zones against S. aureus, reinforcing its potential as an antibacterial agent .

Q & A

What are the optimized multi-step synthetic routes for 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
The synthesis typically involves cyclocondensation of substituted aldehydes, ketones (e.g., tetralone derivatives), and ethyl cyanoacetate under acidic or basic conditions. For example, refluxing benzaldehyde with 1-tetralone and ethyl cyanoacetate in ethanol with catalytic piperidine yields intermediates, which are further oxidized or cyclized to form the tetrahydroquinoline core . Key parameters include solvent choice (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst (piperidine or acetic acid). Purification via recrystallization (ethanol/water) or column chromatography is critical to achieve >90% purity. Yield optimization requires stoichiometric balancing of reactants and controlled addition rates to minimize side products like dimerized intermediates .

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Level: Advanced
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example, in a related compound (4-(4-chlorophenyl)-8-methyl-2-oxo-hexahydroquinoline-3-carbonitrile), SC-XRD confirmed the chair conformation of the tetrahydroquinoline ring and intermolecular N–H⋯O hydrogen bonds stabilizing the lattice . Discrepancies between computational (DFT-optimized) and experimental geometries can arise from crystal packing effects, which are addressed via Hirshfeld surface analysis. For ambiguous proton positions (e.g., amino H atoms), difference Fourier maps combined with unrestrained refinement are used .

What methodologies are employed to evaluate the biological activity of this compound derivatives, and how are contradictory bioactivity results analyzed?

Level: Advanced
Answer:
In vitro assays include:

  • Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Antiviral Activity : Plaque reduction assays against viruses like HSV-1, with EC50 calculations .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using recombinant proteins.

Contradictory results (e.g., high in vitro activity but low in vivo efficacy) may stem from poor solubility, metabolic instability, or off-target effects. Mitigation strategies include:

  • Solubility Enhancement : Co-solvent systems (DMSO/PBS) or nanoformulation.
  • Metabolic Profiling : LC-MS/MS to identify degradation products.
  • Selectivity Screening : Kinase profiling panels to rule out promiscuity .

How can thermal stability and decomposition pathways of this compound be characterized?

Level: Basic
Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine melting points, decomposition temperatures, and enthalpy changes. For example, DSC of a related 6-bromo-tetrahydroquinoline carbonitrile showed an endothermic peak at 215°C, corresponding to melting, followed by exothermic decomposition above 300°C . Kinetic analysis (e.g., Flynn-Wall-Ozawa method) models decomposition pathways, while evolved gas analysis (EGA) via TGA-FTIR identifies volatile byproducts (e.g., CO, HCN) .

What strategies are effective in resolving synthetic yield discrepancies between small-scale and scaled-up reactions for this compound?

Level: Advanced
Answer:
Yield drops during scale-up often result from inefficient mixing, heat transfer limitations, or byproduct accumulation. Strategies include:

  • Reaction Engineering : Transition from batch to flow chemistry for better temperature control.
  • In-line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation.
  • Workflow Optimization : Replace column chromatography with telescoped reactions or crystallization-driven purification. For instance, replacing ethanol with isopropanol improved yield from 65% to 82% in a scaled-up synthesis of a tetrahydroquinoline analog .

How do electronic effects of substituents (e.g., cyano, oxo groups) influence the reactivity of this compound in nucleophilic addition reactions?

Level: Advanced
Answer:
The electron-withdrawing cyano and oxo groups activate the quinoline ring toward nucleophilic attack at the C-3 and C-6 positions. Computational studies (DFT) on related compounds show that the LUMO is localized at C-3, making it susceptible to nucleophiles like Grignard reagents. Substituent effects are quantified via Hammett σ constants: electron-withdrawing groups (σ > 0) increase electrophilicity, while electron-donating groups (σ < 0) reduce reactivity. Experimental validation uses kinetic profiling (e.g., monitoring hydride addition by UV-Vis) .

What safety protocols are recommended for handling this compound in laboratory settings?

Level: Basic
Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.